molecular formula C10H7NO3S3 B14365766 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione CAS No. 90902-89-9

2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14365766
CAS No.: 90902-89-9
M. Wt: 285.4 g/mol
InChI Key: OJRKDWZAPOVRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione is a unique organic compound characterized by its complex structure, which includes an isoindole core and a trisulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with trisulfanyl reagents under controlled conditions. One common method includes the acetylation of trisulfanyl-substituted isoindole using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The trisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the generation of reactive sulfur species that can modulate biological pathways. Additionally, the isoindole core can interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

  • 2-(Acetylthio)-1H-isoindole-1,3(2H)-dione
  • 2-(Acetylsulfanyl)-1H-isoindole-1,3(2H)-dione
  • 2-(Acetylselenyl)-1H-isoindole-1,3(2H)-dione

Comparison: 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the trisulfanyl group, which imparts distinct redox properties and reactivity compared to its mono- and disulfanyl analogs. This uniqueness makes it a valuable compound for specific applications where enhanced reactivity and stability are required.

Properties

CAS No.

90902-89-9

Molecular Formula

C10H7NO3S3

Molecular Weight

285.4 g/mol

IUPAC Name

S-[(1,3-dioxoisoindol-2-yl)disulfanyl] ethanethioate

InChI

InChI=1S/C10H7NO3S3/c1-6(12)15-17-16-11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3

InChI Key

OJRKDWZAPOVRCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SSSN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.